molecular formula C16H18N2O2 B4327799 2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE

2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE

Cat. No.: B4327799
M. Wt: 270.33 g/mol
InChI Key: FOBSZIMRBAIMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE typically involves the reaction of naphthoquinone derivatives with aziridine and isobutylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The aziridine and isobutylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

    Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It may be used in the development of dyes and pigments due to its quinone structure.

Mechanism of Action

The mechanism of action of 2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-aziridin-1-yl-1,4-naphthoquinone
  • 2-aziridin-1-yl-3-(methylamino)naphthoquinone
  • 2-aziridin-1-yl-3-(ethylamino)naphthoquinone

Uniqueness

2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamino group, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(aziridin-1-yl)-3-(2-methylpropylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10(2)9-17-13-14(18-7-8-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBSZIMRBAIMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE
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2-(1-AZIRANYL)-3-(ISOBUTYLAMINO)NAPHTHOQUINONE

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